(R)-1-Boc-3-Phenylpyrrolidine
CAS No.: 145549-11-7
Cat. No.: VC21093289
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145549-11-7 |
---|---|
Molecular Formula | C15H21NO2 |
Molecular Weight | 247.33 g/mol |
IUPAC Name | tert-butyl (3R)-3-phenylpyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
Standard InChI Key | REGWJCQNMMXFBM-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC=CC=C2 |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 |
Introduction
Chemical and Physical Properties
Basic Identification Data
The following table presents the essential identification data for (R)-1-Boc-3-Phenylpyrrolidine:
Property | Value |
---|---|
CAS Number | 145549-11-7 |
Molecular Formula | C₁₅H₂₁NO₂ |
Molecular Weight | 247.33 g/mol |
IUPAC Name | tert-butyl (3R)-3-phenylpyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |
Standard InChIKey | REGWJCQNMMXFBM-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC@@HC2=CC=CC=C2 |
These identification parameters provide unique identifiers that distinguish (R)-1-Boc-3-Phenylpyrrolidine from other compounds and confirm its specific structural and stereochemical features .
Physicochemical Properties
The physicochemical properties of (R)-1-Boc-3-Phenylpyrrolidine influence its behavior in chemical reactions, solubility characteristics, and potential applications:
Property | Value |
---|---|
XLogP3-AA | 3 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 3 |
Exact Mass | 247.157228913 Da |
The compound's moderate lipophilicity (XLogP3-AA = 3) suggests balanced solubility characteristics in both organic and aqueous environments. The absence of hydrogen bond donors, combined with two hydrogen bond acceptors, influences its intermolecular interactions and potential binding characteristics in biological systems .
Structural Characteristics
Molecular Structure
The molecular structure of (R)-1-Boc-3-Phenylpyrrolidine contains several key features that define its chemical behavior:
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A saturated five-membered pyrrolidine ring containing one nitrogen atom
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A phenyl group attached at the 3-position of the pyrrolidine ring
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A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
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R stereochemistry at the 3-position carbon atom
These structural elements combine to create a molecule with specific three-dimensional arrangement and reactivity patterns .
Stereochemistry
The stereochemistry at the 3-position is a crucial characteristic of (R)-1-Boc-3-Phenylpyrrolidine. The "R" designation refers to the absolute configuration determined according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry distinguishes it from its enantiomer ((S)-1-Boc-3-Phenylpyrrolidine) and the racemic mixture (1-Boc-3-Phenyl-pyrrolidine, CAS: 147410-43-3). The defined stereochemistry is essential for applications requiring stereochemical control, such as asymmetric synthesis and development of pharmaceuticals where specific spatial arrangements are required for biological activity .
Synthesis Methods
General Synthetic Approaches
The synthesis of (R)-1-Boc-3-Phenylpyrrolidine typically involves two key aspects: establishing the correct stereochemistry at the 3-position and installing the Boc protecting group on the pyrrolidine nitrogen.
One common synthetic route involves the reaction of 3-phenylpyrrolidine with tert-butyl dicarbonate (Boc₂O) in the presence of an appropriate base. This approach requires that the starting 3-phenylpyrrolidine already possess the desired R configuration, which can be achieved through various stereoselective methods.
Stereoselective Synthesis Strategies
Several approaches can be employed to establish the desired R stereochemistry:
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Asymmetric catalytic hydrogenation of appropriate prochiral precursors
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Stereoselective C-C bond forming reactions to construct the pyrrolidine ring
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Resolution of racemic mixtures through chiral chromatography or crystallization
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Enzyme-catalyzed kinetic resolution
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Starting from naturally occurring chiral pool compounds
These approaches demonstrate the versatility of synthetic organic chemistry in creating stereospecific molecules like (R)-1-Boc-3-Phenylpyrrolidine.
Applications in Organic Chemistry and Research
Synthetic Intermediate
(R)-1-Boc-3-Phenylpyrrolidine serves as a valuable synthetic intermediate in organic chemistry for several reasons:
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The Boc protecting group allows selective reactions at other parts of the molecule while protecting the pyrrolidine nitrogen
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The defined stereochemistry at the 3-position enables stereocontrolled reactions
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The compound can serve as a building block for more complex molecules, particularly those requiring specific three-dimensional arrangements
These characteristics make it particularly useful in the synthesis of pharmaceuticals and other fine chemicals where stereochemical control is essential .
Pharmaceutical Research Applications
The pyrrolidine scaffold appears in numerous biologically active compounds, making derivatives like (R)-1-Boc-3-Phenylpyrrolidine of interest in pharmaceutical research. Specific applications may include:
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Development of central nervous system (CNS) active compounds
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Creation of enzyme inhibitors with specific spatial requirements
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Design of receptor modulators where stereochemistry influences binding properties
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Exploration as potential glycine transporter inhibitors, which has relevance for treating conditions like schizophrenia
The defined stereochemistry provides opportunities for structure-activity relationship studies to optimize biological activity and selectivity .
Comparison with Related Compounds
Relationship to Racemic Form
(R)-1-Boc-3-Phenylpyrrolidine differs from its racemic counterpart (1-Boc-3-Phenyl-pyrrolidine) in significant ways:
Compound | CAS Number | InChIKey | Stereochemistry |
---|---|---|---|
(R)-1-Boc-3-Phenylpyrrolidine | 145549-11-7 | REGWJCQNMMXFBM-ZDUSSCGKSA-N | R configuration at C-3 |
1-Boc-3-Phenyl-pyrrolidine (racemic) | 147410-43-3 | REGWJCQNMMXFBM-UHFFFAOYSA-N | Mixture of R and S enantiomers |
The racemic mixture contains equal amounts of both R and S enantiomers, which can result in different behavior in chiral environments such as biological systems or asymmetric reactions .
Structurally Similar Compounds
Several compounds share structural similarities with (R)-1-Boc-3-Phenylpyrrolidine but differ in key aspects:
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1-N-Boc-(3R)-3-(phenylamino)pyrrolidine: Contains an additional amino group connecting the phenyl ring to the pyrrolidine, resulting in different electronic properties and potential hydrogen bonding interactions
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tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate: Features both a phenyl group and an amino group on adjacent carbons of the pyrrolidine ring, creating a more complex stereochemical arrangement and functionality profile
These structural variations lead to different chemical reactivities and potential biological activities, highlighting the importance of specific molecular architecture in determining function.
Future Research Directions
The ongoing interest in (R)-1-Boc-3-Phenylpyrrolidine suggests several promising research directions:
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Development of more efficient and environmentally friendly synthetic routes to obtain the compound with high enantiomeric purity
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Further exploration of its applications in medicinal chemistry, particularly for CNS-active compounds
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Investigation of catalytic applications leveraging the compound's defined stereochemistry
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Structure-activity relationship studies using (R)-1-Boc-3-Phenylpyrrolidine as a template for designing novel bioactive molecules
These research avenues reflect the continuing importance of stereoselective chemistry in both academic and industrial settings .
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